
4-((4-(Benzyloxy)benzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-(BENZYLOXY)BENZYLIDENE)AMINO)5-(2-CL-PH)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is a complex organic compound with the molecular formula C22H17ClN4OS and a molecular weight of 420.924 g/mol . This compound is part of the 1,2,4-triazole family, known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(BENZYLOXY)BENZYLIDENE)AMINO)5-(2-CL-PH)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE typically involves the following steps:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 4-(benzyloxy)benzaldehyde with an appropriate amine to form the benzylidene intermediate.
Cyclization: The intermediate undergoes cyclization with hydrazine derivatives to form the 1,2,4-triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-((4-(BENZYLOXY)BENZYLIDENE)AMINO)5-(2-CL-PH)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: The compound is explored for its use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-((4-(BENZYLOXY)BENZYLIDENE)AMINO)5-(2-CL-PH)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions and enzymes, inhibiting their activity. The hydrosulfide group can interact with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-(BENZYLOXY)BENZYLIDENE)AMINO)-5-(2-F-PH)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
- 4-((3-(BENZYLOXY)BENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
- 4-((2-BR-BENZYLIDENE)AMINO)-5-(2,4-DI-CL-PH)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
Uniqueness
The uniqueness of 4-((4-(BENZYLOXY)BENZYLIDENE)AMINO)5-(2-CL-PH)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE lies in its specific substitution pattern and the presence of the hydrosulfide group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
478253-78-0 |
|---|---|
Molecular Formula |
C22H17ClN4OS |
Molecular Weight |
420.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H17ClN4OS/c23-20-9-5-4-8-19(20)21-25-26-22(29)27(21)24-14-16-10-12-18(13-11-16)28-15-17-6-2-1-3-7-17/h1-14H,15H2,(H,26,29)/b24-14+ |
InChI Key |
JFAIDFBYTNBWTH-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NN3C(=NNC3=S)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{4-[(E)-(4-chlorophenyl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12051890.png)
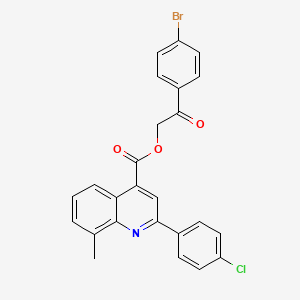
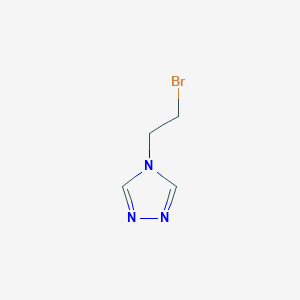
![tert-butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate](/img/structure/B12051912.png)

![3-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12051925.png)
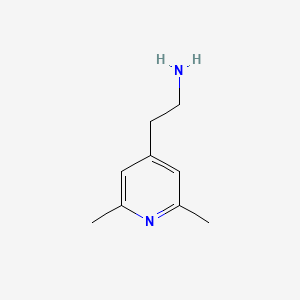

![N-[(E)-(3-bromophenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine](/img/structure/B12051942.png)
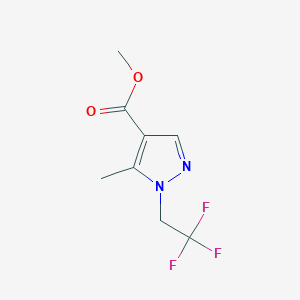

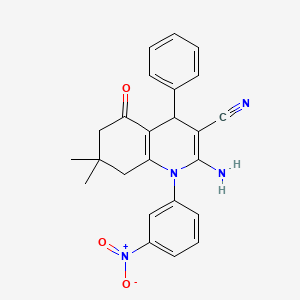
![2-Methoxyethyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12051955.png)

